7-Fluoro-1,3-benzoxazol-2-amine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Medicinal chemistry teams require exact positional isomers for SAR validation-substituting 5-fluoro or 6-fluoro analogs invalidates RSK2 binding geometry. This 7-fluoro benzoxazol-2-amine provides: - Crystallographically confirmed hinge-binding mode (PDB 4NW5, 1.94 Å) - Key intermediate for US-10202388-B2 and WO-2016131380-A1 patent families - 2-amino reactive handle for acylation/alkylation; XLogP3 1.5, TPSA 52Ų Available as a high-purity building block for immediate R&D deployment.

Molecular Formula C7H5FN2O
Molecular Weight 152.128
CAS No. 1266987-58-9
Cat. No. B2996695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1,3-benzoxazol-2-amine
CAS1266987-58-9
Molecular FormulaC7H5FN2O
Molecular Weight152.128
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)OC(=N2)N
InChIInChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
InChIKeyWUHCQEXONBXTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-1,3-benzoxazol-2-amine: RSK2 Inhibitor Building Block


7-Fluoro-1,3-benzoxazol-2-amine (CAS 1266987-58-9) is a heterocyclic building block with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol, characterized by a fluorine substituent at the 7-position of the benzoxazole ring and an amino group at the 2-position . This compound serves as a core scaffold within the broader class of 2-amino-7-substituted benzoxazole analogs, which were identified through high-throughput screening (HTS) as inhibitors of the ribosomal S6 kinase 2 (RSK2) [1]. The 7-fluoro substitution pattern confers distinct electronic and steric properties compared to other positional isomers (e.g., 5-fluoro, 6-fluoro analogs), making it a non-interchangeable building block for medicinal chemistry programs targeting RSK2 and related kinase pathways .

Positional Specificity: 7-Fluoro vs. Other Isomers


The benzoxazol-2-amine scaffold is a privileged structure in medicinal chemistry, yet the position of substituents on the fused benzene ring profoundly alters both molecular recognition and physicochemical properties [1]. In the RSK2 inhibitor series, the 7-position substitution was identified as a critical determinant for kinase binding and selectivity; modifications at this position directly affect the compound's ability to occupy the ATP-binding pocket and engage key residues in the hinge region [2]. While 5-fluoro-1,3-benzoxazol-2-amine (CAS 1682-39-9) and 6-fluoro-1,3-benzoxazol-2-amine (CAS 1199215-73-0) are commercially available positional isomers, they exhibit different spatial orientation of the electronegative fluorine atom relative to the 2-amino pharmacophore . This positional variation results in distinct vector geometries that cannot be replicated through generic substitution, rendering structure-activity relationships (SAR) established for one isomer non-transferable to another . Furthermore, the specific 7-fluoro substitution may confer advantages in metabolic stability, lipophilicity (XLogP3 = 1.5), and synthetic derivatization potential that differ meaningfully from the 5-fluoro (predicted boiling point 282.8±32.0 °C) and 6-fluoro analogs . Consequently, procurement decisions must be based on the exact substitution pattern required by the target SAR profile, not merely on the benzoxazol-2-amine class membership.

Comparative Evidence for 7-Fluoro-1,3-benzoxazol-2-amine


Lipophilicity (XLogP3) Comparison

7-Fluoro-1,3-benzoxazol-2-amine exhibits a calculated XLogP3 value of 1.5 . While direct experimental logP or logD data for comparator positional isomers (5-fluoro and 6-fluoro) are not available in the current literature, this value provides a baseline for assessing membrane permeability and compound distribution. The fluorine substitution at the 7-position modulates lipophilicity relative to the unsubstituted 1,3-benzoxazol-2-amine scaffold, which is expected to have a lower logP value due to the absence of the hydrophobic fluorine atom . The moderate lipophilicity (XLogP3 = 1.5) positions this compound within the favorable range for CNS drug-like properties, distinguishing it from more hydrophilic unsubstituted analogs or more lipophilic poly-fluorinated derivatives [1]. Users should note that this evidence dimension relies on class-level inference due to the unavailability of direct comparative data for all positional isomers.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

RSK2 Inhibitor Scaffold: Structural Validation

The 2-amino-7-substituted benzoxazole scaffold, of which 7-fluoro-1,3-benzoxazol-2-amine is a representative analog, has been crystallographically validated as an RSK2 kinase inhibitor. PDB entry 4NW5 (resolution 1.94 Å) demonstrates the binding mode of a 7-substituted benzoxazol-2-amine analog (7-(2-fluoro-6-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-2-amine) in the ATP-binding pocket of the RSK2 N-terminal kinase domain [1]. This structural biology evidence confirms that substitution at the 7-position is geometrically compatible with the kinase active site, whereas positional isomers with fluorine at the 5- or 6-positions would present the substituent with different vector trajectories that may preclude optimal hinge-binding interactions [2]. Notably, the PDB entry 4NW6 further substantiates this scaffold series with a distinct 2-amino-7-substituted benzoxazole compound 27, reinforcing the specific utility of the 7-substitution pattern [3].

Kinase Inhibition RSK2 Structural Biology Cancer Therapeutics

TPSA and Physicochemical Profile

7-Fluoro-1,3-benzoxazol-2-amine has a topological polar surface area (TPSA) of 52 Ų and a calculated XLogP3 of 1.5 . This physicochemical profile places the compound within favorable parameters for oral bioavailability and blood-brain barrier penetration according to established drug-likeness guidelines. The TPSA value is identical to that expected for 5-fluoro and 6-fluoro positional isomers (since TPSA is calculated based on functional group contributions rather than substituent position), but the distinct spatial orientation of the fluorine atom at the 7-position alters the three-dimensional electrostatic potential surface in ways that affect molecular recognition by biological targets . The compound contains one hydrogen bond donor (the primary amino group) and four hydrogen bond acceptors, with zero rotatable bonds, indicating a rigid, conformationally constrained scaffold .

ADME Drug-likeness Physicochemical Properties

Fused-Ring Compound Patent Linkages

7-Fluoro-1,3-benzoxazol-2-amine is explicitly referenced in multiple patent families covering fused-ring compounds and pharmaceutical compositions. Specifically, US-10202388-B2, US-2018022752-A1, and WO-2016131380-A1 (all priority date 2015-02-16) describe fused-ring compounds incorporating the 7-fluoro-1,3-benzoxazol-2-amine scaffold for therapeutic applications . Additionally, EP-2697223-A1 and WO-2012140612-A1 (priority date 2011-04-14) disclose 7-(heteroaryl-amino)-6,7,8,9-tetrahydropyrido[1,2-a]indol acetic acid derivatives as prostaglandin D2 receptor modulators, with structural relevance to the benzoxazol-2-amine core . In contrast, patent coverage for 5-fluoro and 6-fluoro positional isomers is less extensive or directed toward different therapeutic indications, providing a procurement rationale for users targeting the specific IP space associated with 7-fluoro substitution .

Patent Analysis Pharmaceutical Compositions Intellectual Property

Application Scenarios for 7-Fluoro-1,3-benzoxazol-2-amine


RSK2 Kinase Inhibitor Lead Optimization Programs

For medicinal chemistry teams developing RSK2 inhibitors, 7-fluoro-1,3-benzoxazol-2-amine provides the validated 7-substituted benzoxazol-2-amine scaffold with crystallographic evidence of kinase binding (PDB 4NW5, resolution 1.94 Å) [1]. The 7-position substitution geometry is essential for productive hinge-binding interactions, and alternative positional isomers (5-fluoro or 6-fluoro) lack equivalent structural validation and may not achieve the required binding mode. This scaffold serves as a starting point for SAR exploration around the 7-position with aryl, heteroaryl, or alkyl extensions while maintaining the core 2-amino-7-fluorobenzoxazole pharmacophore .

Fluorinated Building Block for Custom Synthesis

The 2-amino group provides a reactive handle for further functionalization, enabling derivatization via acylation, alkylation, or diazotization reactions to generate diverse compound libraries [1]. The rigid, zero-rotatable-bond scaffold with moderate lipophilicity (XLogP3 = 1.5) and TPSA of 52 Ų makes it suitable for constructing CNS-penetrant or peripherally restricted molecules depending on subsequent substitutions . The fluorine atom at the 7-position can also serve as a metabolic blocking group to prevent oxidative metabolism at that site, potentially improving in vivo stability relative to unsubstituted analogs .

Fused-Ring Pharmaceutical Development (IP-Aligned)

Organizations targeting the patent space defined by US-10202388-B2, US-2018022752-A1, and WO-2016131380-A1 should prioritize procurement of 7-fluoro-1,3-benzoxazol-2-amine as a key intermediate [1]. These patents describe fused-ring compounds incorporating the 7-fluoro-1,3-benzoxazol-2-amine scaffold, with priority dates in 2015-2016. Selecting this specific positional isomer aligns synthetic efforts with the claimed intellectual property, whereas 5-fluoro or 6-fluoro alternatives may fall outside the scope of these patent families or belong to different assignee portfolios .

Prostaglandin D2 Receptor Modulator Research

The benzoxazol-2-amine core is structurally related to heteroaryl-amino frameworks disclosed in EP-2697223-A1 and WO-2012140612-A1 for prostaglandin D2 receptor modulation [1]. While 7-fluoro-1,3-benzoxazol-2-amine itself is not the final therapeutic agent, it provides a synthetically accessible entry point for constructing 7-(heteroaryl-amino) derivatives relevant to this mechanism. The 7-fluoro substitution may confer electronic effects that modulate receptor binding affinity compared to non-fluorinated or differently substituted analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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